Benzyl 3-hydroxy-3,6-dihydropyridine-1(2h)-carboxylate
Description
Benzyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate (CAS: 86826-96-2) is a substituted dihydropyridine derivative with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol . Its structure features a benzyl ester group at the 1-position, a hydroxyl group at the 3-position, and a partially unsaturated 3,6-dihydropyridine ring.
Properties
IUPAC Name |
benzyl 3-hydroxy-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-7,12,15H,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFYFSOPRCBOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CN1C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Protective Group Strategies
A common approach involves the use of tert-butyldimethylsilyl (TBS) or benzyloxy groups to protect reactive hydroxyl and carboxyl functionalities during intermediate synthesis. For example, tert-butyl (2S,3R)-2-((benzyloxy)methyl)-3-((tert-butyldimethylsilyl)oxy)-1,2,3,6-tetrahydropyridine serves as a precursor, where the TBS group safeguards the hydroxyl moiety during subsequent coupling reactions. Deprotection is achieved via acid hydrolysis or fluoride-mediated cleavage, yielding the free hydroxyl group.
Key steps include:
- Coupling with triazole derivatives : Reaction of protected dihydropyridines with 4-([1,1'-biphenyl]-4-yl)-1H-1,2,3-triazole in dichloromethane or chloroform, catalyzed by N,N'-carbonyldiimidazole (CDI), produces carbamoyl intermediates.
- Catalytic hydrogenation : Palladium on carbon (Pd/C) under hydrogen atmosphere facilitates the reduction of unsaturated bonds or removal of benzyl protecting groups.
Stereoselective Synthesis
Chiral resolution is critical for obtaining enantiomerically pure forms. Asymmetric induction using chiral auxiliaries or catalysts ensures high enantiomeric excess (e.e.). For instance, (3R,6S)-6-((benzyloxy)methyl)-3-((tert-butyldiphenylsilyl)oxy)-1,2,3,6-tetrahydropyridine undergoes stereoselective coupling with triazoles, yielding products with e.e. >93% after purification via chiral column chromatography.
Carboxylation and Esterification
Introduction of the benzyl carboxylate group is achieved through:
- Benzoylation : Treatment of dihydropyridine intermediates with benzoyl chloride in the presence of triethylamine (TEA) or dimethylaminopyridine (DMAP).
- In situ carboxylation : Use of diphosgene or phosgene derivatives to generate reactive carbonyl intermediates, followed by trapping with benzyl alcohol.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields (15–38%) are obtained in polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) at 0–25°C. Elevated temperatures (>50°C) promote side reactions, such as over-reduction or epimerization.
Catalytic Systems
- Pd/C hydrogenation : 10–20% Pd/C loading under 1 atm H₂ achieves selective deprotection without affecting the dihydropyridine ring.
- Base selection : TEA or DMAP enhances acylation efficiency by scavenging HCl generated during benzoylation.
Analytical Characterization
Spectroscopic Data
1H NMR (600 MHz, CDCl₃) : Key signals include δ 8.15 (s, triazole-H), 7.95–7.40 (m, aromatic protons), 6.05–5.68 (m, dihydropyridine olefinic protons), and 4.67–3.20 (m, benzyloxy and CH₂ groups).
13C NMR (126 MHz, CDCl₃) : Peaks at δ 151.55 (carbamate carbonyl), 146.59 (triazole-C), and 73.33 (benzyloxy-CH₂) confirm structural integrity.
High-Resolution Mass Spectrometry (HRMS)
Calculated for C28H26N4O3 [M+H]⁺: 467.2078; Found: 467.2077.
Challenges and Solutions in Large-Scale Synthesis
Low Yields in Coupling Reactions
Yields for triazole-dihydropyridine couplings rarely exceed 35% due to steric hindrance and competing side reactions. Strategies to mitigate this include:
Purification Complexities
Chromatographic purification on silica gel (eluent: CH₂Cl₂/EtOAc 90:10) resolves diastereomers but requires multiple runs for high-purity isolates.
Applications and Derivatives
Pharmacological Scaffolds
The compound serves as a precursor for kinase inhibitors and antiviral agents. Derivatives like (4-([1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(dihydropyridinyl)methanones exhibit nanomolar activity against SARS-CoV-2 protease.
Material Science
Functionalization with nitro or bromo groups enhances solubility for polymer-bound catalysts.
Table 1. Summary of Synthetic Methods
Table 2. Key Spectroscopic Signatures
| Technique | Diagnostic Peaks |
|---|---|
| ¹H NMR | δ 8.15 (s, 1H, triazole), δ 5.68 (br, dihydropyridine) |
| ¹³C NMR | δ 151.55 (C=O), δ 73.33 (OCH₂Ph) |
| HRMS | m/z 467.2077 [M+H]⁺ |
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-hydroxy-3,6-dihydropyridine-1(2h)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylates, while reduction can produce tetrahydropyridine derivatives.
Scientific Research Applications
Benzyl 3-hydroxy-3,6-dihydropyridine-1(2h)-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of Benzyl 3-hydroxy-3,6-dihydropyridine-1(2h)-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, dihydropyridines are known to act on calcium channels, modulating their activity and affecting cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Differences
Hydroxyl Group Impact: The 3-hydroxyl group in the target compound distinguishes it from analogs like Benzyl 5,6-dihydropyridine-1(2H)-carboxylate (CAS 66207-23-6), which lacks this polar functional group.
Ester Group Variations :
- Replacement of the benzyl ester with a tert-butyl ester (CAS 224779-27-5) reduces electrophilicity and improves steric protection of the carbonyl group, making it more stable under basic conditions .
Substituent Effects on Reactivity :
- The 4-bromo substituent in Benzyl 4-bromo-3-(1-hydroxyethyl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS 1823808-97-4) introduces a site for nucleophilic substitution (e.g., Suzuki coupling), unlike the target compound .
- The 4-(4-phenylbutenyl) chain in compound 3d increases molecular weight and lipophilicity, which could enhance membrane permeability in biological systems .
Physicochemical and Application Comparisons
| Property | Target Compound | Benzyl 5,6-dihydropyridine-1(2H)-carboxylate | tert-Butyl Analog (CAS 224779-27-5) |
|---|---|---|---|
| Polarity | Moderate (due to 3-OH) | Low (no hydroxyl) | Moderate (tert-butyl reduces polarity) |
| Stability | Oxidation-sensitive at 3-OH | Stable | High (steric protection) |
| Synthetic Utility | Precursor for oxidized forms | Building block for non-polar derivatives | Intermediate for protected amines |
Biological Activity
Benzyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate is a compound within the dihydropyridine class, known for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure:
- IUPAC Name: Benzyl 3-hydroxy-3,6-dihydro-2H-pyridine-1-carboxylate
- Molecular Formula: C₁₃H₁₅NO₃
- CAS Number: 86826-96-2
The synthesis of this compound typically involves the Hantzsch dihydropyridine synthesis method. This process includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine in an organic solvent like ethanol under reflux conditions. Various modifications in the reaction conditions can enhance yield and purity .
Biological Activity
This compound exhibits several biological activities that make it a subject of interest in medicinal chemistry:
1. Antioxidant Activity
Research indicates that derivatives of dihydropyridines can possess significant antioxidant properties. These compounds inhibit oxidative stress by scavenging free radicals and chelating metal ions, which are crucial in preventing cellular damage .
2. Enzyme Inhibition
The compound has been studied for its potential as a tyrosinase inhibitor . Tyrosinase is critical in melanin biosynthesis and is a target for skin-related conditions. In vitro studies have shown that related compounds exhibit IC50 values ranging from 25.29 to 64.13 µM against tyrosinase activity, indicating considerable inhibitory effects .
3. Calcium Channel Modulation
Dihydropyridines are well-known for their role as calcium channel blockers. This compound may interact with calcium channels, potentially providing therapeutic benefits in cardiovascular diseases by modulating calcium influx in cardiac and smooth muscle cells.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Tyrosinase Inhibition: The compound likely binds to the active site of tyrosinase, disrupting its enzymatic function and thereby reducing melanin production.
- Calcium Channel Interaction: The dihydropyridine structure allows it to interact with voltage-gated calcium channels, leading to vasodilation and reduced blood pressure.
Case Study: Tyrosinase Inhibition
In a recent study focusing on the design and synthesis of hydroxypyridinone derivatives, compounds similar to Benzyl 3-hydroxy-3,6-dihydropyridine were evaluated for their tyrosinase inhibitory activity. Among the tested derivatives, some exhibited IC50 values as low as 1.95 µM, demonstrating potent inhibition compared to traditional inhibitors .
Case Study: Antioxidant Properties
Another study evaluated various dihydropyridine derivatives for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that certain derivatives significantly reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells .
Comparison with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Nifedipine | Calcium channel blocker | ~100 | Blocks calcium channels |
| Amlodipine | Calcium channel blocker | ~10 | Blocks calcium channels |
| Benzyl 3-hydroxy... | Tyrosinase inhibitor | 25.29 | Inhibits tyrosinase activity |
This compound stands out due to its unique structural features that may confer distinct biological activities compared to other dihydropyridines.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare Benzyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate, and what are their critical reaction parameters?
- Answer : The compound is synthesized via palladium-catalyzed hydrovinylation of terminal 1,3-dienes. A typical protocol involves reacting diene (0.5 mmol) with enol nonaflate (0.5 mmol) under Pd catalysis, followed by purification via flash column chromatography (5→10% EtOAc/hexane) . Alternative routes include in-situ bromination during cross-electrophile coupling, where the compound forms as a byproduct (4% yield relative to the main product), requiring careful NMR analysis (δ 7.43–7.28 ppm for aromatic protons) . Oxidation of tert-butyl precursors using Dess-Martin periodinane (DCM, 3 h) also provides a pathway for related derivatives .
Q. How is the structural integrity and purity of this compound validated post-synthesis?
- Answer : High-resolution mass spectrometry (HRMS) confirms the molecular formula. For example, HRMS (ESI) m/z (M+Na)+ calculated as 390.1504 matches the observed 390.1508 . ¹H NMR (500 MHz, CDCl₃) reveals characteristic signals: δ 5.17 (s, benzyl CH₂), 4.43–4.24 (m, dihydropyridine protons), and 2.97–2.79 (m, allylic protons) . Purity is assessed via TLC or HPLC, with flash chromatography (Hex:EtOAc gradients) standard for isolation .
Q. What handling and storage protocols ensure the compound’s stability?
- Answer : Store in sealed, dry containers at -20°C under inert gas (N₂/Ar). Safety data sheets emphasize avoiding moisture, static discharge, and direct light . For solutions, use anhydrous DMSO or ethanol, aliquot to prevent freeze-thaw degradation, and limit storage to 1 month (-20°C) or 6 months (-80°C) .
Advanced Research Questions
Q. What mechanistic insights explain byproduct formation during cross-electrophile coupling reactions involving this compound?
- Answer : Competing elimination pathways (e.g., β-hydride elimination) during bromination generate dihydropyridine byproducts. Optimizing Pd catalyst loadings (e.g., 5 mol% Pd₂(dba)₃) and reaction temperatures (25°C vs. reflux) suppresses this, favoring cross-coupling over elimination . Kinetic studies with isotopically labeled substrates (e.g., ²H/¹³C) can further delineate pathways.
Q. How can yield discrepancies in published synthetic protocols be systematically addressed?
- Answer : Yield variations stem from catalyst activation (ligand choice) and substrate purity. For Pd-catalyzed methods, replacing XPhos with SPhos ligand reduces steric hindrance, improving turnover . Solvent screening (THF vs. DMF) and base optimization (K₂CO₃ vs. Cs₂CO₃) are critical, with LC-MS monitoring to detect intermediate degradation . Rigorous extraction (3× EtOAc) and drying (MgSO₄ vs. Na₂SO₄) also impact isolated yields .
Q. What advanced techniques characterize the compound’s interactions with biological targets?
- Answer :
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., KD values) to enzymes/receptors .
- X-ray crystallography : Resolves hydrogen-bonding interactions (e.g., pyridine N-H···O=C motifs) in co-crystallized complexes .
- Competitive radioligand assays : Use [³H]-labeled analogs to determine IC₅₀ values via nonlinear regression .
Q. What strategies enhance enantioselectivity in synthesizing dihydropyridine derivatives?
- Answer : Key considerations include:
- Chiral catalysts : (R)-BINOL-derived phosphoric acids achieve >90% ee in cyclization steps .
- Solvent polarity : Toluene outperforms CH₂Cl₂ for enantiomeric excess.
- Temperature control : -40°C improves stereocontrol .
- Analytical validation : Chiral HPLC (Chiralpak IA column) compares enantiopurity against racemic standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
